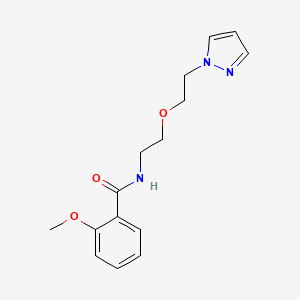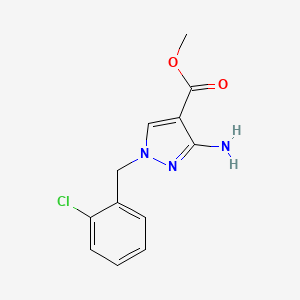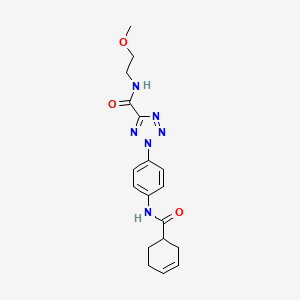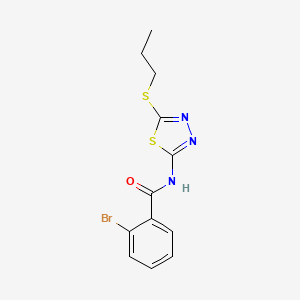![molecular formula C22H22N2O5S2 B2411407 Methyl 3-[{2-[(4-ethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 895264-14-9](/img/structure/B2411407.png)
Methyl 3-[{2-[(4-ethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-[{2-[(4-ethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate” is a complex organic compound that contains a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene derivatives are known to have a wide range of therapeutic properties and diverse applications in medicinal chemistry .
Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, enaminones, which are similar to the structure of the given compound, can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 .Wissenschaftliche Forschungsanwendungen
Facile Synthesis Techniques
A novel synthesis approach utilizing a four-component Gewald reaction under organocatalyzed aqueous conditions has been developed. This process efficiently produces 2-amino-3-carboxamide derivatives of thiophene at room temperature, demonstrating a method for creating structurally similar compounds to Methyl 3-[{2-[(4-ethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate (Abaee & Cheraghi, 2013).
Protective Groups in Peptide Synthesis
Research has explored the use of 2-(p-nitrophenylthio)ethyl group as an alternative for carboxyl-group protection in peptide synthesis, offering advantages over other groups. This highlights the compound's relevance in synthetic chemistry, particularly in constructing peptides with specific functional groups (Amaral, 1969).
Biological Activities of Thiophene Derivatives
A study on new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives, starting from a similar thiophene carboxylate compound, showed significant antimicrobial activity. This underscores the potential of such compounds in developing new antimicrobial agents (Faty, Hussein, & Youssef, 2010).
Antiproliferative Activity
Thiophene derivatives, such as 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene, have shown pronounced anti-proliferative activity and selectivity for certain tumor cell types. This research indicates the potential for thiophene compounds in targeted cancer therapy (Thomas et al., 2017).
Dyeing Polyester Fibres
Thiophene moieties have been integrated into novel heterocyclic disperse dyes for dyeing polyester fibers, offering a range of colors with very good levelness and fastness properties. This application demonstrates the compound's utility in textile manufacturing (Iyun et al., 2015).
Spectroscopic Characterization and DFT Calculations
Detailed spectroscopic characterization and density functional theory (DFT) calculations have been performed on related thiophene carboxylate derivatives. These studies provide insights into the molecular structure and electronic properties of such compounds, aiding in the development of materials with specific characteristics (Pekparlak et al., 2018).
Wirkmechanismus
The mechanism of action would depend on the specific application of the compound. Thiophene derivatives are known to have a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Zukünftige Richtungen
The future research directions would likely involve further exploration of the therapeutic properties of this compound and similar thiophene derivatives. This could include testing its efficacy and safety in various models and potentially moving towards clinical trials if the results are promising .
Eigenschaften
IUPAC Name |
methyl 3-[[2-(4-ethylanilino)-2-oxoethyl]-phenylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S2/c1-3-16-9-11-17(12-10-16)23-20(25)15-24(18-7-5-4-6-8-18)31(27,28)19-13-14-30-21(19)22(26)29-2/h4-14H,3,15H2,1-2H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZDQFKJFRZUCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2411326.png)
![methyl 5-((8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)methyl)furan-2-carboxylate](/img/structure/B2411327.png)
![5-(9H-Fluoren-9-ylmethoxycarbonyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2411329.png)


![(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2411332.png)
![N-benzyl-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2411333.png)
![(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(3-methoxyphenyl)methoxy]amine](/img/structure/B2411334.png)
![6-Ethyl-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2411335.png)


![2-(4-Bromophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2411340.png)
![2-Amino-6-nitrobenzo[d]thiazol-4-ol](/img/structure/B2411345.png)